molecular formula C42H59NO5Si2 B8478536 1-{2-[4-(5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-yl)phenoxy]ethyl}piperidine CAS No. 554430-45-4

1-{2-[4-(5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-yl)phenoxy]ethyl}piperidine

Cat. No.: B8478536
CAS No.: 554430-45-4
M. Wt: 714.1 g/mol
InChI Key: UVYCJCTZTNKVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[4-(5,11-Bis{[tert-butyl(dimethyl)silyl]oxy}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-yl)phenoxy]ethyl}piperidine is a useful research compound. Its molecular formula is C42H59NO5Si2 and its molecular weight is 714.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

554430-45-4

Molecular Formula

C42H59NO5Si2

Molecular Weight

714.1 g/mol

IUPAC Name

tert-butyl-[[5-[tert-butyl(dimethyl)silyl]oxy-19-[4-(2-piperidin-1-ylethoxy)phenyl]-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-15-yl]oxy]-dimethylsilane

InChI

InChI=1S/C42H59NO5Si2/c1-41(2,3)49(7,8)47-32-19-21-36-37(28-32)45-26-22-35-34-20-18-33(48-50(9,10)42(4,5)6)29-38(34)46-40(39(35)36)30-14-16-31(17-15-30)44-27-25-43-23-12-11-13-24-43/h14-21,28-29,40H,11-13,22-27H2,1-10H3

InChI Key

UVYCJCTZTNKVPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C3=C(C(O2)C4=CC=C(C=C4)OCCN5CCCCC5)C6=C(C=C(C=C6)O[Si](C)(C)C(C)(C)C)OCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[2-(4-Iodo-phenoxy)-ethyl]-piperidine (150 mg, 0.453 mmol) was dissolved in THF and cooled to −78° C. To the reaction mixture was then added n-butyl lithium (2M solution in pentane, 226 μl), slowly over 5 min. The reaction mixture was stirred for 1 h at −78° C. In a separate flask, 2,8-bis-(tert-butyl-dimethyl-silyloxy)-11,12-dihydro-5H-6,13-dioxa-benzo[3,4]cyclohepta[1,2-a]naphthalen-5-ol (28 mg, 0.053 mmol)) was dissolved in THF (1 mL) and added to the reaction mixture containing the 1-[2-(4-Iodo-phenoxy)-ethyl]-piperidine and n-butyl lithium, slowly over 5 min. The reaction mixture was stirred for additional 1 hr. The reaction mixture was quenched by MeOH (0.5 mL), treated with a saturated solution of ammonium chloride (30 mL) and then diluted with diethyl ether (25 mL). The organic layer was separated and washed with brine (15 mL). The organic layer was dried over anhydrous Na2SO4, filtered and the solvent evaporated to yield a crude oil. The crude oil was diluted with toluene (30 mL) and 1 N HCl (6.0 mL) and then stirred for 30 min at room temperature. The reaction mixture was diluted with EtOAc (20 mL) and the organic layer was washed twice with water (20 ml) and with a saturated solution of NaHCO3 (10 ml). The organic layer was separated, dried over anhydrous Na2SO4, filtered and evaporated to yield 1-(2-{4-[2,8-Bis-(tert-butyl-dimethyl-silyloxy)-11,12-dihydro-5H-6,13-dioxa-benzo[3,4]cyclohepta[1,2-a]naphthalen-5-yl]-phenoxy}-ethyl)piperidine as an oil.
Name
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20 mL
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solvent
Reaction Step One
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150 mg
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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226 μL
Type
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Reaction Step Three
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Quantity
1 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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